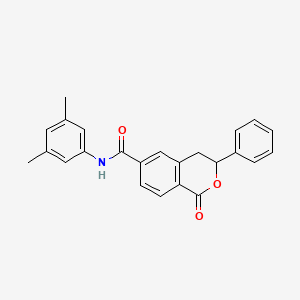
N-(3,5-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-diméthylphényl)-1-oxo-3-phényl-3,4-dihydro-1H-isochromene-6-carboxamide est un composé organique complexe appartenant à la classe des isochromènes. Les isochromènes sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles. Ce composé particulier présente une structure unique avec un noyau 3,4-dihydro-1H-isochromene, qui est fusionné avec un groupe phényle et une partie carboxamide substituée par un groupe 3,5-diméthylphényle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la N-(3,5-diméthylphényl)-1-oxo-3-phényl-3,4-dihydro-1H-isochromene-6-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante comprend :
Formation du noyau Isochromène : La première étape implique la cyclisation d'un précurseur approprié, tel qu'un dérivé de 2-hydroxybenzaldéhyde, avec un dérivé d'acide phénylacétique approprié en conditions acides ou basiques pour former le noyau isochromene.
Introduction du groupe carboxamide : Le groupe carboxamide peut être introduit en faisant réagir le dérivé isochromene avec une amine, telle que la 3,5-diméthylaniline,
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
N-(3,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
- N-(3,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
- N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical properties. The presence of the 3,5-dimethylphenyl group imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C24H21NO3 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-10-16(2)12-20(11-15)25-23(26)18-8-9-21-19(13-18)14-22(28-24(21)27)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,26) |
Clé InChI |
BHYWYIWEYPDZIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















